
PMX 205
概要
説明
PMX-205は、補体成分5a受容体(C5aR)の強力なアンタゴニストとして作用する環状ヘキサペプチドです。 免疫応答や炎症を調節する能力により、さまざまな科学研究分野で大きな可能性を示しています .
準備方法
合成経路と反応条件
PMX-205は、固相ペプチド合成(SPPS)によって合成されます。このプロセスには、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加することが含まれます。主要なステップには以下が含まれます。
カップリング: アミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を用いてカップリングされます。
脱保護: 保護基は、トリフルオロ酢酸(TFA)を用いて除去されます。
工業生産方法
PMX-205の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、より高い収率と純度を達成するために最適化されており、多くの場合、自動ペプチド合成装置や高速液体クロマトグラフィー(HPLC)などの高度な精製技術が用いられます .
化学反応の分析
反応の種類
PMX-205は、以下を含むさまざまな化学反応を起こします。
酸化: PMX-205は、特定の条件下で酸化され、ジスルフィド結合を形成する可能性があります。
還元: 還元反応は、これらのジスルフィド結合を切断し、化合物を還元された形に戻すことができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)または他の酸化剤。
還元: ジチオスレイトール(DTT)または他の還元剤。
主要な生成物
これらの反応から生成される主要な生成物には、酸化型と還元型のPMX-205、およびさまざまな官能基を持つ置換誘導体などがあります .
科学研究への応用
PMX-205は、幅広い科学研究への応用があります。
化学: ペプチド合成や環化を研究するためのモデル化合物として使用されます。
生物学: 免疫応答や炎症の調節における役割について研究されています。
医学: アルツハイマー病、大腸炎、神経障害性疼痛などの疾患の潜在的な治療薬として研究されています。
科学的研究の応用
PMX-205 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions like Alzheimer’s disease, colitis, and neuropathic pain.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
PMX-205は、補体成分5a受容体(C5aR)に結合することでその効果を発揮し、C5aとその受容体の相互作用を阻害します。この阻害は、炎症や免疫応答に関与する下流のシグナル伝達経路の活性化を防ぎます。 分子標的にはC5aRが含まれ、関与する経路は主に免疫調節と炎症に関連しています .
類似化合物との比較
類似化合物
PMX-53: PMX-205と同様の特性を持つ別のC5a受容体アンタゴニストですが、生体内有効性と安定性がPMX-205よりも低いです。
C5a受容体アンタゴニスト: C5a受容体を標的とするさまざまな他の化合物であり、それぞれ独自の特性と用途を持っています
PMX-205の独自性
PMX-205は、生体内有効性と安定性がより高いことから際立っており、治療用途にとってより有望な候補となっています。 脳への浸透能力と神経炎症を軽減する能力は、他の類似化合物との大きな違いです .
生物活性
PMX 205 is a cyclic hexapeptide that acts as a potent antagonist of the complement C5a receptor (C5aR1). Its biological activity has garnered attention due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. This article explores the pharmacological properties, mechanisms of action, and relevant case studies demonstrating the efficacy of this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on mice revealed the following key pharmacokinetic parameters:
- Administration Routes : this compound was administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.
- Half-Life : The elimination half-life was approximately 20 minutes for both PMX 53 and this compound, with this compound exhibiting a faster distribution half-life than PMX 53.
- Bioavailability : this compound demonstrated superior bioavailability compared to PMX 53:
- Oral: ~23% for this compound vs. ~9% for PMX 53
- Subcutaneous: >90% for this compound vs. ~85% for PMX 53
- CNS Penetration : this compound showed enhanced ability to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders .
Table 1: Pharmacokinetic Parameters of this compound
Administration Route | Bioavailability (%) | Elimination Half-Life (min) |
---|---|---|
Intravenous | N/A | ~20 |
Intraperitoneal | ~60 | N/A |
Subcutaneous | >90 | N/A |
Oral | ~23 | N/A |
This compound functions primarily as a noncompetitive inhibitor of C5aR1, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor can lead to:
- Reduced Inflammation : In models of experimental colitis, this compound ameliorated inflammation by inhibiting C5a-mediated pathways .
- Neuroprotection : In models of Alzheimer's disease, this compound reduced amyloid plaque formation and hyperphosphorylated tau levels, suggesting a neuroprotective effect .
Alzheimer's Disease Model
In a study utilizing the Tg2576 mouse model of Alzheimer's disease, treatment with this compound resulted in:
- Reduction in Amyloid Plaques : A significant decrease in fibrillar amyloid deposits was observed, with a reduction of approximately 44% in thioflavine reactivity compared to untreated controls (p < 0.0006).
- Decreased Hyperphosphorylated Tau : The levels of hyperphosphorylated tau were reduced by 69% , indicating decreased neurodegeneration .
Amyotrophic Lateral Sclerosis (ALS) Model
In the hSOD1 G93A mouse model of ALS, administration of this compound led to:
- Improved Grip Strength : Enhanced hindlimb grip strength was noted, along with slowed disease progression.
- Neuroprotective Effects : The treatment contributed to better overall motor function and cognitive outcomes .
Inflammatory Response in Allergic Models
In models of allergic inflammation induced by ovalbumin (OVA), this compound treatment showed:
特性
IUPAC Name |
N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFHFJULBPYLM-ILOBPARPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514814-49-4 | |
Record name | PMX-205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PMX 205 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PMX-205 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。